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MS9715

Targeted Protein Degradation PROTAC NSD3

Researchers studying NSD3-dependent cancers face a critical limitation: conventional PWWP1 antagonists like BI-9321 bind but fail to dismantle the NSD3-cMyc oncogenic node (EC50 >10 µM). MS9715 solves this by inducing VHL-dependent proteasomal degradation, ablating both catalytic and scaffold functions. • EC50 = 2-4 µM in MLL-rearranged leukemia; BI-9321 >10 µM • >5,000 proteins screened - only NSD3 downregulated • Co-procure MS9715N (negative control) for mechanistic validation

Molecular Formula C58H74FN9O5S
Molecular Weight 1028.3 g/mol
Cat. No. B11934910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMS9715
Molecular FormulaC58H74FN9O5S
Molecular Weight1028.3 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1C2=C(N(C=N2)C)C3=C4C=CC(=CC4=NC=C3)F)C)CNCCCC(=O)NCCCCCCCCC(=O)NC(C(=O)N5CC(CC5C(=O)NC(C)C6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C
InChIInChI=1S/C58H74FN9O5S/c1-36-28-40(29-37(2)51(36)52-53(67(8)34-63-52)46-24-27-61-47-30-43(59)22-23-45(46)47)32-60-25-15-17-49(70)62-26-14-12-10-9-11-13-16-50(71)66-55(58(5,6)7)57(73)68-33-44(69)31-48(68)56(72)65-38(3)41-18-20-42(21-19-41)54-39(4)64-35-74-54/h18-24,27-30,34-35,38,44,48,55,60,69H,9-17,25-26,31-33H2,1-8H3,(H,62,70)(H,65,72)(H,66,71)/t38-,44+,48-,55+/m0/s1
InChIKeyRWXCSOWWDBANDF-LPFSXYLXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MS9715 (2S,4R-Pyrrolidine PROTAC) Procurement Guide: Identity, Mechanism, and Structural Baseline


The compound (2S,4R)-1-[(2S)-2-[9-[4-[[4-[5-(7-fluoroquinolin-4-yl)-1-methylimidazol-4-yl]-3,5-dimethylphenyl]methylamino]butanoylamino]nonanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide, commercially designated as MS9715, is a bifunctional proteolysis-targeting chimera (PROTAC) [1]. It is specifically engineered to induce the selective ubiquitination and proteasomal degradation of the nuclear receptor binding SET domain protein 3 (NSD3) [1]. The molecule comprises an NSD3-binding moiety derived from the antagonist BI-9321, a flexible nonanoyl/butanoyl linker system, and a von Hippel-Lindau (VHL) E3 ligase-recruiting ligand [1]. Its stereospecific configuration at the 2S,4R-pyrrolidine hydroxyproline center is essential for VHL engagement and subsequent target degradation [2].

Why MS9715 (NSD3 PROTAC) Procurement Cannot Be Substituted with Standard NSD3 Inhibitors


Substituting MS9715 with a conventional NSD3 inhibitor or antagonist, such as its own parent warhead BI-9321, is scientifically unsound for projects requiring complete suppression of the NSD3-cMyc oncogenic axis. While inhibitors like BI-9321 bind the PWWP1 domain (Kd = 1.7 ± 0.04 μM) and displace chromatin, they fail to remove the scaffold function of the NSD3 protein [1]. Consequently, inhibition alone is insufficient to dismantle the NSD3-cMyc protein-protein interaction node, leading to residual oncogenic signaling and negligible anti-proliferative effects in NSD3-dependent cancer models (EC50 > 10 μM) [1]. In contrast, MS9715 induces catalytic protein degradation, resulting in a prolonged pharmacodynamic effect that simultaneously ablates both the enzymatic and scaffolding roles of NSD3, a mechanistic advantage that cannot be achieved through simple binding-site occupation [1].

MS9715 (2S,4R-Pyrrolidine PROTAC) Quantitative Differentiation Evidence vs. BI-9321, MS9715N, and In-Class Degraders


NSD3 Degradation Potency (DC50) and Maximal Depletion (Dmax) of MS9715 vs. In-Class Degrader Compound 8

MS9715 exhibits robust degradation of NSD3 in MOLM13 acute myeloid leukemia cells with a half-maximal degradation concentration (DC50) of 4.9 ± 0.4 μM and a maximum degradation (Dmax) exceeding 80% following a 48-hour treatment [1]. While a structurally distinct NSD3 degrader (Compound 8) achieves a lower DC50 (0.94-1.43 μM) in lung cancer models, MS9715 uniquely targets the NSD3-cMyc axis in hematological malignancies, providing a distinct cellular context of use for which alternative degraders lack characterization [2].

Targeted Protein Degradation PROTAC NSD3 Epigenetics

Functional Growth Inhibition (EC50) of MS9715 vs. Parent Antagonist BI-9321 and Inactive Diastereomer MS9715N

MS9715 demonstrates potent, functional inhibition of cancer cell growth in NSD3-dependent hematological models, whereas the parent antagonist BI-9321 and the VHL-binding-deficient diastereomer MS9715N are functionally inert. In long-term proliferation assays, MS9715 exhibited half-maximal effective concentration (EC50) values ranging from 2 to 4 μM across EOL-1, RS4;11, and MM1.S cell lines [1]. Crucially, BI-9321 and MS9715N showed no meaningful growth inhibition in these same models (EC50 > 10 μM), confirming that NSD3 degradation—not merely target binding—is required for functional anti-cancer activity [1].

Cell Proliferation EC50 NSD3-dependency Hematological Cancers

Global Proteomic Selectivity of MS9715 vs. Theoretical Pan-NSD Degraders

MS9715 exhibits exceptional target specificity within the cellular proteome. Quantitative mass spectrometry-based proteomic profiling in EOL-1 cells revealed that out of more than 5,000 detected proteins, NSD3 was the only protein showing significant downregulation upon treatment with 2.5 μM MS9715 for 30 hours [1]. This high degree of selectivity contrasts with some alternative NSD3 degraders which have been shown to affect other NSD family members (NSD1, NSD2) at higher concentrations, although quantitative cross-comparison data for those off-targets in this specific assay is not available for MS9715 [2].

Selectivity Proteomics Off-target effects NSD3

MS9715 Binding Affinity (Kd) to NSD3 PWWP1 Domain vs. BI-9321 and MS9715N

The incorporation of the linker and VHL ligand does not compromise the target engagement of the NSD3-binding warhead. Surface plasmon resonance (SPR) analysis confirms that MS9715 binds to the NSD3 PWWP1 domain with a dissociation constant (Kd) of 1.3 ± 0.17 μM, which is comparable to, or slightly improved over, the parent antagonist BI-9321 (Kd = 1.7 ± 0.04 μM) [1]. The inactive negative control, MS9715N, which possesses altered stereochemistry at the VHL-binding hydroxyproline moiety, retains a similar binding affinity (Kd = 1.62 ± 0.33 μM) [1].

Surface Plasmon Resonance Binding Affinity Kd NSD3 PWWP1

Optimized Application Scenarios for MS9715 (NSD3 PROTAC) Based on Empirical Evidence


Validating NSD3 Dependency and the cMyc Oncogenic Axis in Hematological Malignancies

Use MS9715 as a chemical probe to dissect the role of the NSD3 scaffold in MLL-rearranged acute leukemia and multiple myeloma. Since MS9715 (EC50 = 2–4 μM) suppresses growth while the PWWP1 antagonist BI-9321 (EC50 > 10 μM) does not, MS9715 uniquely enables the assessment of NSD3's non-catalytic functions [1]. Treatment with MS9715 depletes NSD3 protein and concurrently suppresses cMyc expression, phenocopying the effects of NSD3 genetic knockout [1].

Chemical Biology Controls for PROTAC Mechanism-of-Action Studies

MS9715N serves as the essential, structurally-matched negative control for MS9715. Despite exhibiting nearly identical NSD3 binding affinity (Kd = 1.62 ± 0.33 μM), MS9715N fails to recruit VHL and does not induce NSD3 degradation or inhibit cell growth [1]. Co-procurement of both MS9715 and MS9715N is strongly recommended for any experiment aiming to attribute phenotypic effects specifically to VHL-mediated NSD3 degradation rather than off-target effects of the warhead or linker [1].

Global Proteomics and Transcriptomics Studies of NSD3 Loss-of-Function

Leverage MS9715's exceptional proteome-wide selectivity (only NSD3 downregulated out of >5,000 proteins) to generate high-confidence transcriptomic and proteomic signatures of NSD3 loss [1]. This application is particularly valuable for biomarker discovery and for differentiating the effects of NSD3 degradation from the effects of other NSD family member inhibition, a nuance that is not achievable with pan-inhibitors or less selective degraders [1].

In Vitro Pharmacology of VHL-Recruiting PROTACs

Employ MS9715 in cellular assays to study the kinetics of VHL-dependent degradation. MS9715-induced NSD3 degradation is time-dependent, with significant depletion observed as early as 24 hours and more profound loss at 48 hours [1]. Furthermore, its activity can be completely blocked by proteasome inhibition (MLN9708) or competition with excess VHL ligand (Ac-VHL-Me), providing a robust system for validating the ubiquitin-proteasome mechanism of action [1].

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